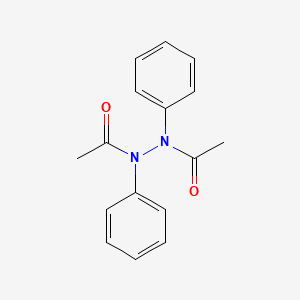

2-Phenyl-N'-(phenylacetyl)acetohydrazide

Description

Structure

2D Structure

Properties

CAS No. |

793-25-9 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-phenyl-N'-(2-phenylacetyl)acetohydrazide |

InChI |

InChI=1S/C16H16N2O2/c19-15(11-13-7-3-1-4-8-13)17-18-16(20)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |

InChI Key |

KTANCLWFWIVXSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Strategies for the Preparation of 1,2 Diacetyl 1,2 Diphenylhydrazine

Approaches via N-Acylation of Hydrazine (B178648) Derivatives

The most common and direct approach for the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine is the N-acylation of 1,2-diphenylhydrazine (B7769752). This method introduces acetyl groups to the nitrogen atoms of the hydrazine core.

Direct Acylation Methods

Direct acylation involves the treatment of 1,2-diphenylhydrazine with an acetylating agent. Acetic anhydride (B1165640) is a frequently employed reagent for this purpose due to its high reactivity. The reaction is typically carried out by adding acetic anhydride, often in excess, to a solution of 1,2-diphenylhydrazine. This method can proceed even in the absence of a base, as the amine itself can act as a proton acceptor.

In a typical procedure, 1,2-diphenylhydrazine is dissolved in a suitable solvent, and acetic anhydride is added. The reaction mixture is then stirred, often at room temperature or with gentle heating, to drive the reaction to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to observe the disappearance of the starting material.

Stepwise Functionalization Pathways

While direct di-acetylation is common, a stepwise functionalization is also conceivable, although less direct for a symmetrical product. This would involve the initial mono-acetylation to form N-acetyl-1,2-diphenylhydrazine, followed by a second acylation step. This approach could be relevant if different acyl groups were to be introduced. However, for the synthesis of the diacetyl derivative, the direct method is generally more efficient. The mono-acetylated product, N-acetyl-1,2-diphenylhydrazine, is commercially available, indicating that mono-acylation is a known and controllable process. sigmaaldrich.com

Investigation of Reaction Conditions and Reagent Selection

The success of the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine is highly dependent on the careful selection of reaction conditions and reagents.

Influence of Solvents, Temperature, and Catalytic Systems

Solvents: The choice of solvent is critical. Anhydrous solvents such as dichloromethane (B109758) or toluene (B28343) are often used to prevent hydrolysis of the acetic anhydride and the product. researchgate.net The solubility of the starting material, 1,2-diphenylhydrazine, should also be considered.

Temperature: The reaction can often be carried out at room temperature. researchgate.net However, in some cases, gentle heating may be necessary to increase the reaction rate, for instance, to 70°C. researchgate.net Careful control of the temperature is important to minimize side reactions.

Catalytic Systems: While the reaction can proceed without a catalyst, the use of a base catalyst is common to accelerate the acylation. Pyridine (B92270) is a frequently used basic catalyst in acetylation reactions. researchgate.net It functions by activating the acetic anhydride and neutralizing the acetic acid byproduct. Other catalysts, such as sodium acetate (B1210297) or catalytic amounts of a Lewis acid like ferric chloride, can also be employed. researchgate.net

The following table summarizes the influence of various parameters on the acetylation reaction:

| Parameter | Influence on Reaction | Common Choices/Conditions |

| Solvent | Affects solubility of reactants and can react with reagents. | Dichloromethane, Toluene (anhydrous) |

| Temperature | Controls reaction rate and potential for side reactions. | Room temperature to 70°C |

| Catalyst | Increases reaction rate by activating the acylating agent. | Pyridine, Sodium Acetate, Ferric Chloride |

| Acylating Agent | Source of the acetyl group. | Acetic Anhydride |

Precursor Chemistry: From 1,2-Diphenylhydrazine to N,N'-Diacetylated Species

The starting material, 1,2-diphenylhydrazine, also known as hydrazobenzene (B1673438), is a solid at room temperature. nih.gov It is produced industrially by the stepwise reduction of nitrobenzene. cdc.gov A key characteristic of 1,2-diphenylhydrazine is its instability. It is susceptible to oxidation, especially in the presence of air, which converts it to azobenzene (B91143). cdc.gov Furthermore, under acidic conditions, it can undergo rearrangement to form benzidine (B372746). cdc.gov This inherent reactivity of the precursor presents significant challenges to the synthesis of its derivatives.

The conversion to the N,N'-diacetylated species involves the nucleophilic attack of the nitrogen atoms of 1,2-diphenylhydrazine on the carbonyl carbons of acetic anhydride. The use of a base like pyridine facilitates this by deprotonating the nitrogen atom, increasing its nucleophilicity.

Challenges in Isolation and Yield Optimization of the Target Compound

The primary challenges in the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine stem from the instability of the precursor and the work-up procedure.

Instability of Precursor: The tendency of 1,2-diphenylhydrazine to oxidize to azobenzene or rearrange to benzidine can lead to impurities in the final product and a reduction in yield. cdc.gov Therefore, the reaction should be carried out under conditions that minimize these side reactions, for example, by using an inert atmosphere.

Work-up Procedure: The work-up of acetylation reactions often involves an aqueous wash to remove the catalyst (e.g., pyridine) and the acetic acid byproduct. However, the presence of acid and water can potentially lead to the hydrolysis of the acetylated product back to the starting material or other side reactions. researchgate.net A common work-up strategy involves washing with a mild aqueous base like sodium bicarbonate to neutralize the acid, followed by extraction with an organic solvent. researchgate.net To remove residual pyridine, washing with an aqueous solution of copper sulfate (B86663) can be effective. researchgate.net Azeotropic distillation with a solvent like toluene can be used to remove acetic acid. researchgate.net

Yield Optimization: Optimizing the yield requires careful control of the reaction parameters. Using a slight excess of acetic anhydride can help drive the reaction towards the di-acetylated product. The choice of catalyst and reaction time are also critical. Following the reaction progress by TLC is crucial to determine the optimal time to stop the reaction and begin the work-up to avoid the formation of degradation products. researchgate.net Purification of the final product is typically achieved by recrystallization or column chromatography.

The Synthesis and Potential Pitfalls in the Preparation of 1,2-Diacetyl-1,2-diphenylhydrazine

The synthesis of 1,2-diacetyl-1,2-diphenylhydrazine, a derivative of 1,2-diphenylhydrazine (also known as hydrazobenzene), presents a unique set of challenges primarily stemming from the inherent instability of its precursor. While the acetylation of hydrazine derivatives is a common transformation in organic chemistry, the specific case of producing a diacetylated diphenylhydrazine is complicated by competing side reactions and the potential for product degradation. This article explores the synthetic strategies for its preparation, the significant competing reactions that can occur, and evaluates the potential synthetic outcomes, including the possibility of non-detection of the target compound.

1 Observation of Competing Reactions and Side Product Formation

The synthesis of 1,2-diacetyl-1,2-diphenylhydrazine is not a straightforward N-acetylation reaction due to the chemical nature of the starting material, 1,2-diphenylhydrazine. This precursor is known for its instability and susceptibility to a variety of transformations under synthetic conditions, which can lead to a number of competing reactions and the formation of undesired side products. cdc.govnih.gov

One of the most significant competing reactions is the oxidation of 1,2-diphenylhydrazine. In the presence of air or other oxidizing agents, 1,2-diphenylhydrazine is readily converted to the more stable azobenzene. cdc.govnih.gov This reaction is so facile that it can occur upon standing in air or during routine analytical procedures like gas chromatography. cdc.gov The half-life of 1,2-diphenylhydrazine in aerated water can be as short as 15 minutes, highlighting its propensity for oxidation. cdc.gov Therefore, any attempt to acetylate 1,2-diphenylhydrazine must be conducted under strictly inert conditions to minimize the formation of azobenzene as a major byproduct.

Another critical side reaction is the acid-catalyzed rearrangement of 1,2-diphenylhydrazine to form benzidine. nj.gov This rearrangement is particularly relevant when using acidic acetylating agents or in the presence of acidic catalysts. Acetic anhydride, a common acetylating agent, can contain acetic acid as an impurity, which could catalyze this rearrangement. Furthermore, the reaction of 1,2-diphenylhydrazine with acid chlorides and acid anhydrides has been reported to produce the toxic compound benzidine. nj.gov

In addition to these major side reactions, partial acetylation can also occur, leading to the formation of N-acetyl-1,2-diphenylhydrazine as a mono-acetylated byproduct. researchgate.net Achieving complete di-acetylation requires carefully controlled stoichiometry and reaction conditions. The relative rates of the first and second acetylation steps can influence the product distribution, and incomplete reaction can lead to a mixture of mono- and di-acetylated products.

The potential side products that can arise during the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine are summarized in the table below.

| Starting Material | Reagent/Condition | Potential Side Product |

| 1,2-Diphenylhydrazine | Air/Oxidizing Agents | Azobenzene |

| 1,2-Diphenylhydrazine | Acid (e.g., from Ac₂O) | Benzidine |

| 1,2-Diphenylhydrazine | Acetic Anhydride | N-Acetyl-1,2-diphenylhydrazine |

2 Evaluation of Synthetic Outcomes, Including Reported Non-Detection

Given the significant potential for competing reactions, the synthetic outcome of the acetylation of 1,2-diphenylhydrazine can be highly variable. The successful synthesis of 1,2-diacetyl-1,2-diphenylhydrazine is contingent on meticulously controlling the reaction environment to suppress the formation of azobenzene and benzidine.

A general approach to the acetylation of amines and hydrazines involves the use of acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct and drive the reaction to completion. nih.govresearchgate.net A plausible synthetic strategy for 1,2-diacetyl-1,2-diphenylhydrazine would involve the slow addition of acetic anhydride to a solution of 1,2-diphenylhydrazine in an inert solvent under an argon or nitrogen atmosphere. The use of a non-acidic catalyst or an acid scavenger is crucial to prevent the benzidine rearrangement.

However, there is a notable lack of detailed, published procedures specifically for the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine in the scientific literature. This absence could be indicative of the challenges associated with its preparation and isolation. It is plausible that many attempts to synthesize this compound have resulted in complex mixtures of the starting material, the mono-acetylated product, azobenzene, and potentially benzidine, making the isolation of pure 1,2-diacetyl-1,2-diphenylhydrazine difficult.

The instability of the starting material is a critical factor. At its melting point, 1,2-diphenylhydrazine decomposes into azobenzene and aniline. nih.gov This thermal instability, combined with its sensitivity to air and acid, means that the reaction conditions must be mild and carefully controlled.

The concept of "non-detection" in this context can be interpreted in a few ways. It could mean that under certain reaction conditions, the desired di-acetylated product is not formed at all, with the reaction proceeding entirely down the pathways of oxidation or rearrangement. Alternatively, the target compound may be formed but in such low yields or as part of such a complex mixture that its isolation and characterization are not feasible with standard laboratory techniques. While no explicit reports of "non-detection" for 1,2-diacetyl-1,2-diphenylhydrazine have been found, the extensive documentation of the instability and side reactions of its precursor strongly suggests that such an outcome is a distinct possibility. The successful synthesis would require a careful balancing act to favor the desired di-acetylation over the more thermodynamically favorable side reactions.

The following table outlines the key challenges and considerations for the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine.

| Challenge | Consequence | Mitigation Strategy |

| Oxidation of 1,2-diphenylhydrazine | Formation of azobenzene | Strict inert atmosphere (N₂ or Ar) |

| Acid-catalyzed rearrangement | Formation of benzidine | Use of purified, acid-free reagents; addition of a non-nucleophilic base |

| Incomplete reaction | Mixture of mono- and di-acetylated products | Careful control of stoichiometry; optimization of reaction time and temperature |

| Thermal instability of starting material | Decomposition to azobenzene and aniline | Use of mild reaction temperatures |

Advanced Spectroscopic and Structural Characterization of 1,2 Diacetyl 1,2 Diphenylhydrazine Hypothetical and Analogue Based Studies

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 1,2-Diacetyl-1,2-diphenylhydrazine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns

Due to the absence of direct, published experimental spectra for 1,2-Diacetyl-1,2-diphenylhydrazine, the following data are predicted based on the analysis of structurally related compounds, including 1,2-diacetylhydrazine, 1,2-diphenylhydrazine (B7769752), and N,N-diphenylacetamide. researchgate.netchemicalbook.comnist.govnih.gov The molecular structure features two key proton environments: the acetyl methyl protons and the aromatic protons of the phenyl rings.

Proton (¹H) NMR: The acetyl protons (CH₃) are expected to appear as a singlet in the aliphatic region of the spectrum. However, due to hindered rotation around the N-CO and N-N bonds, it is plausible that two distinct singlets could be observed, representing different conformational isomers. The phenyl protons (C₆H₅) would reside in the aromatic region, likely as a complex multiplet resulting from overlapping signals of the ortho, meta, and para protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would be characterized by signals from the acetyl groups and the phenyl rings. The carbonyl carbon (C=O) of the acetyl group is expected in the downfield region typical for amides. The methyl carbon (CH₃) of the acetyl group will appear in the upfield aliphatic region. The phenyl rings will produce several signals in the aromatic region, with the ipso-carbon (the carbon directly attached to the nitrogen) being the most downfield among them.

Predicted ¹H NMR Data for 1,2-Diacetyl-1,2-diphenylhydrazine

Predicted ¹³C NMR Data for 1,2-Diacetyl-1,2-diphenylhydrazine

Two-Dimensional NMR Techniques for Connectivity Assignments

To unequivocally assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the phenyl rings. It would show correlations between adjacent aromatic protons (ortho to meta, meta to para), helping to trace the connectivity within each ring system. No cross-peaks would be expected between the acetyl proton singlet and the aromatic multiplets, confirming their isolation from each other in terms of three-bond coupling.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal directly to the carbon to which it is attached. It would definitively assign the aromatic proton signals to their corresponding carbon signals (ortho, meta, and para) and the acetyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations. An HMBC spectrum would show a correlation between the acetyl protons (¹H) and the carbonyl carbon (¹³C), confirming the acetyl group's integrity. Most importantly, it would show correlations from the ortho-protons of the phenyl rings to the ipso-carbon, and potentially from the same protons to the nitrogen-bound carbonyl carbon, providing unambiguous evidence of the N-phenyl and N-acetyl linkages that define the molecule's core structure.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Diacetyl-1,2-diphenylhydrazine is predicted to be dominated by absorptions from its tertiary amide and aromatic functionalities. spectroscopyonline.comspcmc.ac.in Since the amide nitrogens are tertiary (lacking N-H bonds), the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. spectroscopyonline.comorgchemboulder.com

Key expected absorption bands include:

Aromatic C-H Stretch: A series of sharp bands appearing just above 3000 cm⁻¹.

Amide C=O Stretch (Amide I band): A very strong and prominent absorption is expected in the range of 1670-1700 cm⁻¹. The exact position is influenced by the electronic effects of the attached phenyl groups and the N-N bond.

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

C-N Stretch: A moderate absorption in the 1350-1250 cm⁻¹ region is anticipated for the aryl-N bond. spcmc.ac.in

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 770-690 cm⁻¹ range would be indicative of monosubstituted benzene (B151609) rings.

Predicted IR Absorption Data for 1,2-Diacetyl-1,2-diphenylhydrazine

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like the carbonyl group give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For 1,2-Diacetyl-1,2-diphenylhydrazine, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Key predicted Raman active bands would include:

Symmetric Aromatic Ring Breathing: A strong, sharp band around 1000 cm⁻¹ is characteristic of the symmetric "breathing" motion of the phenyl ring.

N-N Stretch: The nitrogen-nitrogen single bond, being relatively non-polar, is expected to produce a more prominent signal in the Raman spectrum than in the IR.

Symmetric C=C Stretches: The symmetric vibrations of the phenyl rings would also be strongly Raman active.

The carbonyl (C=O) stretch, while strong in the IR, would likely appear as a weaker band in the Raman spectrum, illustrating the complementary nature of the two techniques. Data from the related compound 1,2-diacetylhydrazine shows Raman activity, supporting the potential for this analysis. chemicalbook.com

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk For 1,2-Diacetyl-1,2-diphenylhydrazine (Molecular Weight: 268.31 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak and several characteristic fragment ions. nih.gov

The molecular ion (M⁺•) peak should be observed at a mass-to-charge ratio (m/z) of 268. The fragmentation of this ion would likely proceed through several key pathways based on the stability of the resulting fragments.

Common fragmentation patterns for acetylated compounds and amides suggest the following pathways: mdpi.comraco.cat

Alpha-Cleavage: The most common fragmentation for amides is the cleavage of a bond adjacent to the carbonyl group. Loss of an acetyl radical (•COCH₃, 43 u) would yield a major fragment ion at m/z 225 .

Formation of Acylium Ion: Cleavage can also lead to the formation of the highly stable acetylium ion, [CH₃CO]⁺ , which would produce a very intense peak, often the base peak, at m/z 43 .

N-N Bond Cleavage: Homolytic or heterolytic cleavage of the central, relatively weak N-N bond would lead to the formation of the [C₆H₅N(COCH₃)]⁺• fragment ion at m/z 134 .

Aromatic Fragmentation: A fragment corresponding to the phenyl cation, [C₆H₅]⁺ , at m/z 77 is also expected from the cleavage of the N-phenyl bond.

Predicted Mass Spectrometry Fragmentation Data for 1,2-Diacetyl-1,2-diphenylhydrazine

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. While a crystal structure for 1,2-Diacetyl-1,2-diphenylhydrazine is not publicly available, analysis of close structural analogues, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, allows for a detailed and predictive understanding of its molecular geometry and packing. eurjchem.comresearchgate.net

The molecular geometry of 1,2-Diacetyl-1,2-diphenylhydrazine is defined by the spatial arrangement of its constituent atoms. Based on analogue studies, the core hydrazine (B178648) N-N bond is expected to exhibit single-bond character. eurjchem.com The bond lengths between the nitrogen atoms and the acetyl and phenyl groups will be influenced by the hybridization of the atoms and electronic effects such as resonance.

The geometry around the hydrazine nitrogen atoms is predicted to be trigonal pyramidal. The acetyl groups are largely planar, and their orientation relative to the N-N bond and the phenyl rings is described by specific torsional angles. The phenyl rings themselves are planar, but their rotation relative to the hydrazine core will be a key conformational feature.

Data from the analogue N'-acetyl-N'-phenyl-2-naphthohydrazide, which features a similar N-acetyl-N-phenyl-hydrazine core, provides expected values for key geometric parameters. eurjchem.comresearchgate.net

Table 1: Expected Bond Lengths and Angles for 1,2-Diacetyl-1,2-diphenylhydrazine Based on Analogue Data Data derived from the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide. eurjchem.comresearchgate.net

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | N | N | ~1.39 Å | |

| N | C(acetyl) | ~1.37 Å | ||

| C | O | ~1.22 Å | ||

| N | C(phenyl) | ~1.43 Å | ||

| Bond Angle | C(phenyl) | N | N | ~118° |

| C(acetyl) | N | N | ~120° | |

| C(phenyl) | N | C(acetyl) | ~121° | |

| O | C(acetyl) | N | ~122° |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For 1,2-Diacetyl-1,2-diphenylhydrazine, the absence of strong hydrogen bond donors (like N-H) means that weaker interactions will dominate the crystal packing.

Key expected interactions include:

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the acetyl groups are effective hydrogen bond acceptors. Weak hydrogen bonds between these oxygens and hydrogen atoms on the phenyl rings of adjacent molecules are anticipated to be a significant motif, linking molecules into larger supramolecular structures. eurjchem.com

π···π Stacking Interactions: The presence of two phenyl rings provides ample opportunity for π···π stacking. These interactions, where the electron-rich aromatic rings of neighboring molecules align face-to-face or offset, are a major cohesive force in the crystal structures of aromatic compounds. eurjchem.comresearchgate.net

C-H···π Interactions: Hydrogen atoms from the phenyl or acetyl groups can interact with the π-electron clouds of adjacent phenyl rings, further stabilizing the crystal lattice. eurjchem.com

The interplay of these interactions dictates how the molecules pack in the solid state, influencing properties like melting point and solubility. Studies on related hydrazide structures confirm that such elaborate networks of hydrogen bonds and stacking interactions are critical in forming stable, three-dimensional supramolecular architectures. eurjchem.comresearchgate.net

Electronic Spectroscopy for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Vis spectrum of 1,2-Diacetyl-1,2-diphenylhydrazine is expected to be characterized by absorptions arising from electronic transitions within its chromophoric system. This system comprises the two phenyl rings and the two acetyl groups attached to the hydrazine core.

The primary electronic transitions anticipated are:

π→π* Transitions: These high-energy transitions occur within the aromatic phenyl rings. The conjugation of the phenyl rings with the nitrogen lone pairs can lead to a bathochromic (red) shift compared to unsubstituted benzene.

n→π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the lone pairs of the nitrogen and oxygen atoms to an anti-bonding π* orbital associated with the carbonyl groups and phenyl rings.

Based on studies of analogous acylhydrazone and hydrazine derivatives, the absorption maxima can be predicted. mdpi.commu-varna.bg Acylhydrazones often exhibit a lowest-energy absorption band in the range of 290–330 nm, which is assigned to a HOMO-LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. mdpi.com The spectrum of 1,2-Diacetyl-1,2-diphenylhydrazine is expected to show multiple bands corresponding to its complex electronic structure.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for 1,2-Diacetyl-1,2-diphenylhydrazine (Hypothetical)

| Predicted λmax Range | Type of Transition | Associated Chromophore |

| ~200-230 nm | π→π | Phenyl Ring |

| ~250-280 nm | π→π | Phenyl-N-C=O Conjugated System |

| ~290-330 nm | n→π* | Carbonyl (C=O) and Hydrazine (N-N) |

These absorption characteristics are fundamental to understanding the molecule's electronic behavior and potential photochemical properties.

Mechanistic Investigations into the Reactivity of 1,2 Diacetyl 1,2 Diphenylhydrazine

Oxidation Chemistry and the Formation of Related Nitrogen-Containing Compounds

Exploration of Oxidative Pathways to Azo and Other Derivatives

The oxidation of hydrazines is a well-established method for the formation of azo compounds. For the parent compound, 1,2-diphenylhydrazine (B7769752), oxidation readily yields azobenzene (B91143). nih.govcdc.gov This transformation involves the removal of two hydrogen atoms and the formation of a nitrogen-nitrogen double bond.

While specific oxidizing agents for 1,2-diacetyl-1,2-diphenylhydrazine are not detailed in the available literature, it is plausible that similar reagents used for other diacylhydrazines could be effective. The presence of electron-withdrawing acetyl groups would likely make the diacetylated compound more resistant to oxidation compared to 1,2-diphenylhydrazine. noaa.gov

Radical Intermediates and Reaction Mechanisms

The oxidation of hydrazines can proceed through radical intermediates. For substituted hydrazines, the mechanism can involve the formation of hydrazyl radicals (R-NH-N•-R') as intermediates. In the context of 1,2-diphenylhydrazine, oxidation can lead to the formation of radical species. nih.gov

The photolysis of related aryl hydrazines is known to generate nitrogen-centered radicals through the cleavage of the N-N bond. nih.gov While no direct studies on 1,2-diacetyl-1,2-diphenylhydrazine were found, it is conceivable that under certain conditions, it could form N-acetyl-N-phenylaminyl radicals. The stability and subsequent reactions of these radicals would be influenced by the presence of the acetyl and phenyl groups.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 1,2-diacetyl-1,2-diphenylhydrazine is expected to be governed by the susceptibility of the amide linkages to cleavage. Amides are generally more stable to hydrolysis than esters, but their cleavage can be catalyzed by acid or base.

In acidic or basic aqueous environments, 1,2-diacetyl-1,2-diphenylhydrazine would likely undergo hydrolysis to yield acetic acid and 1,2-diphenylhydrazine. The 1,2-diphenylhydrazine could then undergo further reactions, such as rearrangement or oxidation, depending on the conditions. nih.govcdc.gov The rate of hydrolysis would be dependent on factors such as pH and temperature.

Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers

The reactivity of 1,2-diacetyl-1,2-diphenylhydrazine is characterized by the interplay of its nitrogen and carbonyl centers.

Nitrogen Centers: The lone pairs on the nitrogen atoms are delocalized by the adjacent acetyl and phenyl groups, rendering them significantly less nucleophilic than in the parent 1,2-diphenylhydrazine. Reactions involving nucleophilic attack at the nitrogen atoms are therefore expected to be less favorable.

Carbonyl Carbon Centers: The carbonyl carbons of the acetyl groups are electrophilic and susceptible to attack by nucleophiles. These reactions would lead to the cleavage of the N-acetyl bond.

Thermal and Photochemical Transformations

The parent 1,2-diphenylhydrazine decomposes at its melting point to form azobenzene and aniline. nih.gov The thermal behavior of 1,2-diacetyl-1,2-diphenylhydrazine is not specifically documented but would likely involve different decomposition pathways due to the presence of the acetyl groups.

Photochemical studies on related N,N'-diacyl-1,4-dihydropyrazines have shown that these compounds can undergo [2+2] photocycloaddition reactions. researchgate.netnih.gov While the structure of 1,2-diacetyl-1,2-diphenylhydrazine is different, the presence of N-acyl groups suggests that photochemical transformations could be a potential area of reactivity, possibly involving rearrangements or fragmentations. Research on other aryl hydrazines indicates that photolysis can lead to N-N bond cleavage, generating nitrogen-centered radicals. nih.gov

Exploration of Pericyclic and Cycloaddition Reactions

There is no specific information in the searched literature regarding the participation of 1,2-diacetyl-1,2-diphenylhydrazine in pericyclic or cycloaddition reactions. The electron-withdrawing nature of the acetyl groups and the steric bulk of the phenyl groups may hinder its participation in typical cycloaddition reactions where the hydrazine (B178648) moiety might act as a component. For instance, in Diels-Alder or 1,3-dipolar cycloadditions, the electronic and steric profile of the potential diene or dipole is crucial. nih.gov

N-H Bond Activation and Rearrangement Processes

Investigations into the reactivity of 1,2-diacetyl-1,2-diphenylhydrazine reveal that the molecule does not possess N-H bonds due to the acetylation of both nitrogen atoms. Consequently, direct N-H bond activation is not a feasible reaction pathway for this compound. The reactivity of 1,2-diacetyl-1,2-diphenylhydrazine is instead characterized by rearrangement processes, particularly under acidic conditions, analogous to the well-known benzidine (B372746) rearrangement of its parent compound, 1,2-diphenylhydrazine.

Detailed mechanistic studies on the closely related N-acetylhydrazobenzene provide significant insight into the expected behavior of the diacetylated derivative. The acid-catalyzed rearrangement of N-acetylhydrazobenzene has been shown to proceed via an intramolecular mechanism to yield N-acetylbenzidine. epa.gov This reaction is a manifestation of the benzidine rearrangement, with the electron-withdrawing acetyl group playing a crucial role in the reaction mechanism. epa.gov

The proposed pathway for the rearrangement of N-acetylhydrazobenzene involves a pre-equilibrium proton transfer to one of the nitrogen atoms. epa.gov Following this initial protonation, the rate-limiting step is the heterolysis of the nitrogen-nitrogen bond. epa.gov The presence of the N-acetyl group is thought to facilitate this bond cleavage by increasing the repulsion between the acetyl group and the protonated amino nitrogen, thereby lowering the activation energy for the rearrangement. epa.gov This differs from the rearrangement of hydrazobenzene (B1673438) itself, which is believed to involve a two-proton mechanism. The electron-withdrawing nature of the acetyl substituent appears to supplant the catalytic role of a second proton. epa.gov

The driving force for the subsequent bond formation and rearrangement is attributed to the incipient bonding of a μ-complex type structure. epa.gov In concentrated acid solutions, N-acetylhydrazobenzene rearranges to N-acetylbenzidine. However, in more dilute acidic conditions, the reaction may proceed through a slower hydrolysis of the acetyl group to form hydrazobenzene, which then rapidly rearranges to benzidine and diphenyline. epa.gov

For the parent hydrazobenzene rearrangement, extensive kinetic isotope effect studies have been conducted to distinguish between a concerted osti.govosti.gov sigmatropic shift and a stepwise mechanism involving a π-complex intermediate. The observed nitrogen and carbon kinetic isotope effects for the formation of benzidine from hydrazobenzene are consistent with a concerted pathway. osti.goviaea.org

Kinetic Isotope Effects in the Rearrangement of Acylated Hydrazobenzenes

| Reactant | Isotope Effect | Value | Product | Reference |

| N-acetylhydrazobenzene | kH₂O/kD₂O | 1.27 | N-acetylbenzidine | epa.gov |

| N-acetylhydrazobenzene (ring-perdeuterated) | kH/kD | 1.07 | N-acetylbenzidine | epa.gov |

| Hydrazobenzene | k(¹⁴N)/k(¹⁵N) | 1.0222 | Benzidine | iaea.org |

| Hydrazobenzene | k(¹²C)/k(¹⁴C) | 1.0284 | Benzidine | iaea.org |

| Hydrazobenzene | k(¹²C)/k(¹³C) | 1.0209 | Benzidine | iaea.org |

| Hydrazobenzene | k(¹H)/k(²H) | 0.962 | Benzidine | iaea.org |

Based on the available evidence for N-acetylhydrazobenzene, it is reasonable to predict that 1,2-diacetyl-1,2-diphenylhydrazine would also undergo an acid-catalyzed rearrangement. The presence of two electron-withdrawing acetyl groups would likely influence the rate and potentially the product distribution of the rearrangement compared to the mono-acetylated analogue. Further research would be necessary to fully elucidate the specific mechanistic details and product outcomes for the rearrangement of 1,2-diacetyl-1,2-diphenylhydrazine.

Computational Chemistry and Theoretical Modeling of 1,2 Diacetyl 1,2 Diphenylhydrazine

Electronic Structure Theory for Ground State Properties and Molecular Geometry

The electronic structure of a molecule is fundamental to understanding its stability, geometry, and reactivity. Theoretical methods are invaluable for elucidating these characteristics for 1,2-Diacetyl-1,2-diphenylhydrazine.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules. researchgate.net DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry of organic compounds. researchgate.netnih.gov For hydrazone derivatives, which share functional similarities with 1,2-Diacetyl-1,2-diphenylhydrazine, DFT calculations combined with basis sets like 6-311++G(d,p) have been successfully employed to determine optimized geometries and electronic structures. researchgate.netnih.gov These calculations can predict key geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods represent two other major classes of computational techniques used to study molecular systems. nih.gov

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. libretexts.org Techniques like Hartree-Fock (HF) are foundational ab initio methods. researchgate.net While computationally intensive, they provide a rigorous approach to solving the electronic Schrödinger equation. libretexts.org For complex molecules, high-level ab initio methods can offer very accurate results, often serving as a benchmark for other computational techniques. researchgate.netescholarship.org

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them computationally less demanding. libretexts.org This allows for the study of larger molecular systems. researchgate.net Methods like AM1 and MNDO have been used to explore the conformational flexibility and reaction mechanisms of related organic molecules. researchgate.netscispace.com While generally less accurate than ab initio or DFT methods, they are useful for initial explorations and for systems where higher-level computations are not feasible. researchgate.net A study on the oxidation of 1,2-diphenylhydrazine (B7769752) utilized both semi-empirical (MNDO) and DFT methods to examine the reaction mechanisms. scispace.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For molecules with rotatable bonds, like 1,2-Diacetyl-1,2-diphenylhydrazine, this analysis is crucial for understanding its dynamic behavior.

Semi-empirical methods, such as AM1, are often employed to perform conformational scans. researchgate.net This involves systematically rotating specific dihedral angles and calculating the corresponding energy to map out the potential energy surface. researchgate.net This process helps in identifying the lowest energy conformers, which are the most likely to be populated at a given temperature.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy and symmetry of these orbitals are key to predicting a molecule's reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Frontier orbital analysis can also provide insights into charge transfer within the molecule. researchgate.net For similar compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to analyze the atomic orbital composition of the frontier molecular orbitals. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating the step-by-step process of chemical reactions. By mapping the potential energy surface, chemists can identify intermediates, transition states, and the energy barriers that govern the reaction rate.

For instance, a study on the oxidation of 1,2-diphenylhydrazine by iodine employed both DFT and semi-empirical (MNDO) methods to explore two possible reaction pathways. scispace.com The calculations involved optimizing the geometries of reactants, intermediates, transition states, and products. scispace.com Vibrational frequency analysis is a critical step in these studies, used to confirm that a stationary point is a true minimum (all real frequencies) or a transition state (one imaginary frequency). scispace.com The calculated activation energies for each step help to determine the most likely reaction mechanism. scispace.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using methods like DFT. nih.gov These calculated frequencies are often scaled to better match experimental IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.netresearchgate.net

For example, in a study of a hydrazine (B178648) derivative, vibrational band assignments were made using DFT calculations at the B3LYP/6-311++G(d,p) level, and ¹H and ¹³C NMR shielding tensors were calculated using the GIAO method. nih.gov The good agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model. researchgate.net

Exploration of Potential Applications and Functionalization of 1,2 Diacetyl 1,2 Diphenylhydrazine

Coordination Chemistry and Ligand Design in Metal Complex Synthesis

The utility of a compound in coordination chemistry is fundamentally determined by its ability to act as a ligand, donating electrons to a metal center to form a coordination complex. The structure of 1,2-diacetyl-1,2-diphenylhydrazine, featuring two nitrogen atoms and two carbonyl oxygen atoms, theoretically presents potential donor sites for metal chelation.

Chelation Properties and Metal-Ligand Binding Modes

A comprehensive search of scientific databases and chemical literature reveals a lack of specific studies on the chelation properties of 1,2-diacetyl-1,2-diphenylhydrazine. There is no available data detailing its behavior as a ligand or the specific binding modes it would adopt when reacting with metal ions. Research has not yet been published that characterizes its coordination behavior, such as whether it would act as a bidentate ligand using its nitrogen and/or oxygen atoms, or potentially bridge multiple metal centers.

Influence on Electronic and Geometric Structure of Metal Complexes

Consequently, with no synthesized or characterized metal complexes of 1,2-diacetyl-1,2-diphenylhydrazine reported in the literature, there is no information on its influence on the electronic and geometric structures of such complexes. The specific impact of this ligand on the d-orbital splitting, magnetic properties, or the resulting coordination geometry (e.g., tetrahedral, square planar, octahedral) of a metal center remains an uninvestigated area of research.

Role in Homogeneous and Heterogeneous Catalysis

The application of complex organic molecules in catalysis is a major field of chemical research. This can involve the molecule acting directly as a catalyst, as a precursor to a catalytically active species, or as a ligand that modifies the behavior of a transition metal catalyst.

As a Direct Catalyst or Organocatalyst Component

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While the broader class of hydrazines and their derivatives has been explored in organocatalysis, there are no specific reports in the scientific literature where 1,2-diacetyl-1,2-diphenylhydrazine has been employed as a direct catalyst or as a key component in an organocatalytic system.

As a Precursor to Catalytically Active Species

Similarly, the potential for 1,2-diacetyl-1,2-diphenylhydrazine to serve as a precursor, which is then transformed under reaction conditions into a catalytically active species, has not been documented. Research has not been published on its decomposition or transformation into molecules that can initiate or participate in a catalytic cycle.

Ligand in Transition Metal-Catalyzed Transformations

The role of ligands in modulating the reactivity and selectivity of transition metal catalysts is of paramount importance. However, as noted in section 6.1, there is no evidence in the current body of scientific literature of 1,2-diacetyl-1,2-diphenylhydrazine being used as a ligand in any form of transition metal-catalyzed transformation. Its potential effects on the efficiency, selectivity, or scope of such reactions remain unknown.

Due to the absence of specific research findings on the catalytic and coordination applications of 1,2-diacetyl-1,2-diphenylhydrazine, no data tables of research findings can be presented.

Precursor for the Synthesis of Novel Organic Molecules and Heterocycles

The architecture of 1,2-diacetyl-1,2-diphenylhydrazine makes it a promising starting material for the construction of complex molecular frameworks, particularly heterocyclic systems which are cornerstones in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.govrsc.orgfrontiersin.orgnih.govclockss.orgimperial.ac.ukmdpi.com The acetyl groups can serve as protecting groups that, upon removal, would liberate the corresponding 1,2-diphenylhydrazine (B7769752), a known precursor for various heterocyclic compounds. Alternatively, the diacylhydrazine moiety itself can participate in cyclization reactions.

Design of Structurally Diverse Nitrogen-Containing Scaffolds

The synthesis of nitrogen-containing heterocycles is a major focus of organic synthesis due to their prevalence in biologically active compounds. researchgate.netresearchgate.netrsc.orgfrontiersin.orgnih.govclockss.orgimperial.ac.uk Based on the known chemistry of hydrazine (B178648) derivatives, 1,2-diacetyl-1,2-diphenylhydrazine could be a valuable precursor for several classes of nitrogenous scaffolds.

One of the most common applications of hydrazines is in the synthesis of pyrazoles and their derivatives through condensation with 1,3-dicarbonyl compounds. rsc.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org While the acetyl groups on 1,2-diacetyl-1,2-diphenylhydrazine might modulate its reactivity, it is conceivable that under appropriate conditions, it could react with various diketones, ketoesters, or other 1,3-dielectrophiles to form pyrazole (B372694) or pyrazolidinone rings. The reaction would likely proceed via initial deacetylation or through a direct cyclocondensation pathway.

Furthermore, 1,2-diacylhydrazines are known precursors for 1,3,4-oxadiazoles through cyclodehydration reactions. rsc.org Treatment of 1,2-diacetyl-1,2-diphenylhydrazine with a suitable dehydrating agent could potentially yield 2,5-dimethyl-1,3,4-oxadiazole, although the presence of the phenyl groups on the nitrogen atoms would likely influence the course of this reaction, possibly leading to alternative products.

The table below illustrates potential heterocyclic scaffolds that could be synthesized from precursors related to 1,2-diacetyl-1,2-diphenylhydrazine, highlighting the versatility of the hydrazine motif.

| Precursor Type | Reactant | Resulting Heterocycle |

| 1,2-Disubstituted Hydrazine | 1,3-Diketone | Pyrazole |

| 1,2-Disubstituted Hydrazine | α,β-Unsaturated Carbonyl | Pyrazolidine |

| 1,2-Diacylhydrazine | Dehydrating Agent | 1,3,4-Oxadiazole |

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering advantages in terms of atom economy and operational simplicity. nih.govbeilstein-journals.org Hydrazine derivatives are frequently employed in MCRs to construct diverse heterocyclic libraries. nih.govbeilstein-journals.orgnih.gov

While there is no specific literature detailing the use of 1,2-diacetyl-1,2-diphenylhydrazine in MCRs, its parent compound, 1,2-diphenylhydrazine, could potentially participate in such reactions. For instance, a pseudo-five-component reaction for the synthesis of bis(pyrazolyl)methanes has been reported using phenylhydrazine, an aldehyde, and ethyl acetoacetate. nih.gov It is plausible that 1,2-diphenylhydrazine, or its diacetylated form under conditions that facilitate deacetylation, could engage in similar transformations.

A hypothetical MCR involving 1,2-diacetyl-1,2-diphenylhydrazine could involve its reaction with an aldehyde and a β-ketoester. The reaction could proceed through initial formation of a hydrazone intermediate, followed by cyclization with the ketoester to yield a pyrazolidinone derivative. The specific outcome would be highly dependent on the reaction conditions and the nature of the other components.

The table below outlines a generalized scheme for a potential multicomponent reaction involving a hydrazine derivative.

| Component 1 | Component 2 | Component 3 | Potential Product Class |

| Hydrazine Derivative | Aldehyde/Ketone | β-Dicarbonyl Compound | Substituted Pyrazole/Pyrazolidinone |

Future Research Directions and Uncharted Territories for 1,2 Diacetyl 1,2 Diphenylhydrazine

Development of Sustainable and Efficient Synthetic Routes

The traditional synthesis of acetylated hydrazines often involves the use of reactive and hazardous reagents like acetyl chloride or acetic anhydride (B1165640). nih.govresearchgate.net These methods can be difficult to control, sometimes leading to side reactions and the generation of significant chemical waste. researchgate.nethumanjournals.com Future research should focus on developing greener and more efficient synthetic protocols for 1,2-diacetyl-1,2-diphenylhydrazine.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other hydrazides. researchgate.net A comparative study on the synthesis of hydrazides highlighted the significant advantages of a microwave-assisted, solvent-free method over conventional heating, demonstrating a substantial reduction in reaction time (from hours to seconds) and a decrease in the environmental factor (E-factor). researchgate.net

Another avenue for exploration is the use of more benign acetylating agents and catalysts. Research into the palladium-catalyzed acetylation of hydrazones using acetic acid suggests the potential for developing novel catalytic systems for the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine. researchgate.net Furthermore, solid-phase synthesis techniques, which have been optimized for the green synthesis of peptide hydrazides, could be adapted for the production of this compound, minimizing the use of hazardous solvents like DMF and DCM. nih.gov

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Hydrazide Synthesis

| Parameter | Conventional Method (e.g., Acetyl Chloride) | Potential Green Method (e.g., Microwave-assisted) |

| Reagents | Highly reactive, hazardous | Less reactive, safer alternatives |

| Solvents | Often requires organic solvents | Solvent-free or green solvents |

| Energy Consumption | High (prolonged heating) | Low (short reaction times) |

| Waste Generation | Significant | Minimal |

| Atom Economy | Moderate | Potentially high |

This table illustrates the potential benefits of adopting green chemistry principles in the synthesis of 1,2-diacetyl-1,2-diphenylhydrazine, based on findings from related hydrazide syntheses. researchgate.net

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of 1,2-diacetyl-1,2-diphenylhydrazine is fundamental to its future applications. While standard spectroscopic techniques like 1H and 13C NMR, IR, and mass spectrometry are essential for basic characterization, advanced methods can provide deeper insights. chemicalbook.comchemicalbook.comnih.gov

Future research should employ two-dimensional NMR techniques , such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and to study the conformational dynamics of the molecule. The rotation around the N-N and N-C bonds is expected to be hindered due to steric and electronic effects, potentially leading to the existence of different conformers in solution. Variable-temperature NMR studies could provide valuable information on the energy barriers between these conformers.

Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS), can be used to elucidate the fragmentation pathways of the molecule. nih.govnih.gov This information is not only crucial for its identification in complex mixtures but can also provide insights into its chemical reactivity. Derivatization with reagents like 3-nitrophenylhydrazine, a technique used to enhance the detection of other carboxyl-containing metabolites, could be explored to improve the sensitivity of its analysis. nih.gov

Table 2: Potential Spectroscopic Data for 1,2-Diacetyl-1,2-diphenylhydrazine

| Technique | Expected Information | Reference Compound Data (1,2-diphenylhydrazine) |

| 1H NMR | Chemical shifts and coupling constants of phenyl and acetyl protons. | Signals corresponding to phenyl and NH protons. chemicalbook.com |

| 13C NMR | Chemical shifts of aromatic and carbonyl carbons. | Signals corresponding to aromatic carbons. chemicalbook.com |

| IR Spectroscopy | Characteristic absorption bands for C=O (amide) and C-N bonds. | Bands for N-H stretching. nist.gov |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | Molecular ion at m/z 184. nist.gov |

This table outlines the expected spectroscopic data for 1,2-diacetyl-1,2-diphenylhydrazine based on the known data of its parent compound and general principles of spectroscopy.

Investigation of Reactivity under Extreme Conditions

The study of chemical compounds under extreme conditions, such as high pressure and high temperature, can lead to the discovery of novel materials and chemical transformations. rsc.org The parent compound, 1,2-diphenylhydrazine (B7769752), is known to decompose at its melting point into azobenzene (B91143) and aniline. nih.gov The acetyl groups in 1,2-diacetyl-1,2-diphenylhydrazine are expected to influence its thermal stability and decomposition pathway.

Future research should involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to precisely determine the decomposition temperature and energetic properties of the compound. Understanding its thermal behavior is crucial for any potential application in materials science where thermal stability is a key factor.

High-pressure chemistry offers another exciting frontier. Studies on other nitrogen-containing compounds have shown that high pressure can induce chemical reactions and lead to the formation of novel polymeric or crystalline phases with unique properties. rsc.org For example, the compression of N2-H2 mixtures has been shown to produce ammonia (B1221849) and hydrazine (B178648). rsc.org Subjecting 1,2-diacetyl-1,2-diphenylhydrazine to high pressures could lead to interesting solid-state transformations, potentially yielding new materials with desirable electronic or mechanical properties.

Application in Materials Science and Supramolecular Chemistry

The rigid N,N'-diphenylhydrazine backbone, combined with the coordinating potential of the acetyl groups, makes 1,2-diacetyl-1,2-diphenylhydrazine an interesting candidate for applications in materials science and supramolecular chemistry.

One potential area of research is its use as a monomer in polymer synthesis . The phenyl rings could be functionalized to allow for polymerization, leading to novel polymers with interesting thermal, electronic, or photophysical properties. The presence of the diacetylhydrazine unit in the polymer backbone could influence the chain conformation and intermolecular interactions.

In the realm of supramolecular chemistry , the acetyl groups can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies. The planar nature of the trans-conformation of the diacetylhydrazine unit could be exploited to create extended, ordered structures through hydrogen bonding and π-π stacking interactions between the phenyl rings. These assemblies could find applications in areas such as crystal engineering and the development of functional organic materials.

Exploration of Novel Derivatization and Functionalization Strategies

The core structure of 1,2-diacetyl-1,2-diphenylhydrazine serves as a versatile scaffold for the synthesis of a wide range of new derivatives with tailored properties. Future research should focus on developing strategies for the selective functionalization of the phenyl rings.

Introducing various substituents onto the aromatic rings could modulate the electronic properties, solubility, and steric hindrance of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups could be used to fine-tune its redox potential or its ability to coordinate with metal ions. The synthesis of functionalized 1,2-diphenylacetylene derivatives has demonstrated the feasibility of introducing diverse functional groups onto a diphenyl scaffold. researchgate.net

Furthermore, the development of methods for the selective removal of one or both acetyl groups would provide access to mono-acetylated or the parent 1,2-diphenylhydrazine under mild conditions, further expanding the synthetic utility of this compound. The derivatization of related compounds for analytical purposes, such as the benzylation of ethanolamines, highlights the importance of developing robust derivatization protocols. osti.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-diacetyl-1,2-diphenylhydrazine, and how do uncertainties in these properties impact environmental modeling?

- Methodological Answer : Critical physicochemical properties (e.g., solubility, vapor pressure, Henry's Law constant) are poorly characterized for this compound . To address this, researchers should:

- Conduct controlled experiments under environmentally relevant temperatures and pressures.

- Validate partitioning coefficients (e.g., Koc, pKa) using advanced chromatography or spectroscopy.

- Use computational models (e.g., EPI Suite) to estimate missing parameters, but verify predictions with empirical data .

Q. How can researchers systematically assess the toxicity of 1,2-diacetyl-1,2-diphenylhydrazine given conflicting or sparse data?

- Step 1 : Define inclusion criteria (e.g., species, routes of exposure, health outcomes) (Table C-1 in ).

- Step 2 : Conduct literature screening using databases (PubMed, TOXCENTER) to identify relevant studies .

- Step 3 : Apply risk-of-bias assessments (Table C-6 in ) to evaluate study reliability.

- Step 4 : Rate confidence in evidence (e.g., "low confidence" if studies lack key design features like controls or dose-response data) .

Q. What analytical methods are available for detecting 1,2-diacetyl-1,2-diphenylhydrazine in biological matrices?

- Methodological Answer :

- Challenge : No validated methods exist for direct detection in biological samples .

- Workaround : Analyze metabolites (e.g., azobenzene, aniline) via GC-MS or HPLC-UV, but confirm specificity using isotopic labeling or tandem MS .

- Recommendation : Develop standardized protocols for sample preservation (e.g., acidic conditions to prevent oxidation) .

Advanced Research Questions

Q. How does the oxidation mechanism of 1,2-diacetyl-1,2-diphenylhydrazine vary under aerobic vs. anaerobic conditions?

- Methodological Answer :

- Aerobic : Rapid oxidation dominates, forming intermediates like azobenzene . Use ozone or superoxide ion (O₂⁻) to simulate environmental conditions and monitor products via NMR or FTIR .

- Anaerobic : Limited data; design experiments in anoxic chambers (e.g., sediment/groundwater simulations) and track reductive pathways (e.g., disproportionation to aniline/azobenzene) .

Q. What catalytic systems enable controlled disproportionation of 1,2-diacetyl-1,2-diphenylhydrazine, and how do ligand effects influence reactivity?

- Methodological Answer :

- Catalysts : Use Au(I) or PV-centered complexes (e.g., [(PPh₃Au)₃(μ-O)]BF₄) to promote intramolecular rearrangement .

- Ligand Design : Rigid bis(amidophenolate) ligands enhance electrophilicity at metal centers, enabling redox-active ligand cooperation .

- Monitoring : Track reaction progress via X-ray crystallography (e.g., crystal structure ID: 0.25 x 0.30 x 0.30 mm prisms ) or ESI-MS.

Q. How can computational modeling resolve discrepancies in experimental data on reaction energetics?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated activation energies (e.g., iodine-mediated oxidation pathways ) with experimental kinetic data.

- Broken-Symmetry Approaches : Model radical intermediates (e.g., HOOO• in ozonation ) to validate proposed transition states.

- Sensitivity Analysis : Quantify uncertainties in physicochemical properties (e.g., Henry's Law constant) to refine environmental fate models .

Data Contradiction and Synthesis Challenges

Q. How should researchers address contradictions in environmental fate data (e.g., oxidation rates vs. persistence in sediments)?

- Methodological Answer :

- Contextual Analysis : Compare experimental conditions (e.g., pH, oxygen levels) across studies .

- Multi-Model Validation : Use competing environmental models (e.g., EPI Suite vs. fugacity models) to identify outlier predictions .

- Field Studies : Collect site-specific data (e.g., groundwater/sediment samples) to validate lab-based oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.